molecular formula C14H20O B13367818 2-(1-Cyclopropylethyl)-6-isopropylphenol

2-(1-Cyclopropylethyl)-6-isopropylphenol

Cat. No.: B13367818
M. Wt: 204.31 g/mol
InChI Key: BMEARIQHWSVDBS-UHFFFAOYSA-N
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Description

Classification within 2,6-Disubstituted Phenol (B47542) Derivatives

2-(1-Cyclopropylethyl)-6-isopropylphenol is classified as a novel, optically active 2,6-disubstituted alkylphenol. researchgate.netnih.govacs.org It is a structural analog of propofol (B549288), one of the most widely used intravenous anesthetics. frontiersin.orgnih.gov Like propofol, its mechanism of action is centered on the gamma-aminobutyric acid type A (GABA-A) receptor, a key inhibitory neurotransmitter receptor in the central nervous system. researchgate.netfrontiersin.org The compound functions as a positive allosteric modulator at lower concentrations, potentiating GABA-evoked chloride currents, and as a direct agonist of the GABA-A receptor at higher concentrations. frontiersin.orgnih.gov This dual action enhances GABA-mediated chloride ion influx, leading to sedative and hypnotic effects. researchgate.netfrontiersin.org

Conceptual Advancement over Established Analogs

The development of this compound was intended to address some of the limitations associated with its predecessor, propofol. researchgate.netfrontiersin.org Research and clinical studies have highlighted several key advancements. The novel compound exhibits a hypnotic potency approximately four to five times greater than that of propofol. frontiersin.orgnih.gov This increased potency means that comparable anesthetic effects can be achieved at lower doses. researchgate.net

Furthermore, this compound has demonstrated a wider safety margin and a higher therapeutic index in preclinical studies. researchgate.netfrontiersin.org It has been associated with minimal effects on the cardiovascular system and a reduced incidence of adverse effects such as hypotension and respiratory depression when compared to propofol. researchgate.netfrontiersin.org Another significant advantage is a decrease in injection site pain, a common issue with propofol that is attributed to the concentration of the free drug in its emulsion formulation. researchgate.netfrontiersin.org The higher liposolubility of the new compound allows for a lower concentration of the free molecule in its lipid emulsion, which may contribute to less pain upon injection. frontiersin.org

PropertyThis compound (Ciprofol)Propofol
ClassificationNovel 2,6-disubstituted phenol derivative researchgate.net2,6-disubstituted phenol derivative nih.gov
Mechanism of ActionPositive allosteric modulator and direct agonist of GABA-A receptor frontiersin.orgnih.govPositive allosteric modulator of GABA-A receptor alliedacademies.org
Relative Potency~4-5 times higher than propofol frontiersin.orgnih.govBaseline
Therapeutic IndexHigher than propofol frontiersin.orgBaseline
Cardiovascular EffectsMinimal effects frontiersin.orgCan cause hypotension and cardiorespiratory depression nih.gov
Injection PainReduced incidence researchgate.netCommon limitation frontiersin.org

Strategic Design Principles for Novel Pharmacological Agents

The creation of this compound is a prime example of a strategic, structure-based approach to drug design. nih.govxenonhealth.com The primary goal was to modify the structure of an existing, effective drug—propofol—to enhance its pharmacodynamic and pharmacokinetic properties while minimizing undesirable effects. xenonhealth.com

The key structural modification was the incorporation of a cyclopropyl (B3062369) group into the alkyl side chain of the phenol. nih.govacs.org This design choice was deliberate and multi-faceted. The introduction of the cyclopropyl moiety was intended to increase the steric effect at the receptor binding site, which can influence potency and receptor interaction. nih.govacs.org This structural change also introduced stereoselective effects on the compound's anesthetic properties, meaning different stereoisomers could have varied activity. nih.govacs.org This strategic modification resulted in a novel series of optically active 2,6-disubstituted alkylphenols with improved anesthetic profiles, culminating in the selection of this compound for further development. nih.gov This approach highlights a modern drug development strategy focused on refining existing molecular scaffolds to create safer and more effective therapeutic agents. xenonhealth.comfrontiersin.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2-(1-cyclopropylethyl)-6-propan-2-ylphenol

InChI

InChI=1S/C14H20O/c1-9(2)12-5-4-6-13(14(12)15)10(3)11-7-8-11/h4-6,9-11,15H,7-8H2,1-3H3

InChI Key

BMEARIQHWSVDBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C2CC2)O

Origin of Product

United States

Chemical Structure and Stereochemical Features of 2 1 Cyclopropylethyl 6 Isopropylphenol

Molecular Architecture and Substituted Phenol (B47542) Core

The substituents contribute significantly to the molecule's steric bulk. The isopropyl group, with its branched structure, and the even more sterically demanding 1-cyclopropylethyl group create a crowded environment around the phenolic hydroxyl group. This steric hindrance can influence the molecule's intermolecular interactions and its ability to participate in certain chemical reactions.

PropertyValue
Molecular FormulaC14H20O
Molecular Weight204.31 g/mol
IUPAC Name2-[(1R)-1-cyclopropylethyl]-6-propan-2-ylphenol
Core Structure2,6-disubstituted phenol

Enantiomeric Considerations and Chiral Center Formation

A critical feature of 2-(1-Cyclopropylethyl)-6-isopropylphenol is its chirality. The carbon atom of the ethyl group that is directly attached to both the phenol ring and the cyclopropyl (B3062369) group is a stereocenter. This is because it is bonded to four different groups: the 2-hydroxyphenyl group, the cyclopropyl group, a methyl group, and a hydrogen atom.

The presence of this single chiral center means that the compound can exist as a pair of enantiomers: (R)-2-(1-Cyclopropylethyl)-6-isopropylphenol and (S)-2-(1-Cyclopropylethyl)-6-isopropylphenol. Enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities and interactions with other chiral molecules. nih.govchemsec.org The specific designation (1R) in the IUPAC name indicates that the focus is on a single enantiomer. chemspider.com

FeatureDescription
Chiral CenterCarbon atom of the ethyl group attached to the phenol ring and cyclopropyl group
Number of Stereoisomers2 (a pair of enantiomers)
Enantiomers(R)-2-(1-Cyclopropylethyl)-6-isopropylphenol and (S)-2-(1-Cyclopropylethyl)-6-isopropylphenol

Conformational and Electronic Impact of the Cyclopropylethyl Moiety

The 1-cyclopropylethyl group has a profound impact on both the conformational and electronic properties of the molecule. The three-membered cyclopropyl ring is characterized by significant ring strain, which influences its bonding and electronic nature.

Conformational Impact: The bulky nature of the 1-cyclopropylethyl group, in conjunction with the adjacent isopropyl group, imposes significant steric constraints on the molecule. researchgate.net This steric crowding restricts the rotation around the single bonds connecting the alkyl groups to the phenol ring. The orientation of the cyclopropyl and isopropyl groups relative to the phenol ring will be a key factor in determining the molecule's most stable conformation. This restricted rotation can create a specific and relatively rigid three-dimensional shape, which is often crucial for a molecule's interaction with biological targets.

Electronic Impact: The cyclopropyl group is known to be a good π-electron donor, capable of conjugating with adjacent π-systems. stackexchange.com This electronic effect arises from the unique hybridization of the carbon-carbon bonds within the strained ring, which have a higher degree of p-character than typical alkane bonds. As a result, the cyclopropyl group can donate electron density to the aromatic phenol ring.

Both the cyclopropylethyl and isopropyl groups are alkyl groups, which are generally considered to be electron-donating through an inductive effect. This donation of electron density to the phenol ring increases the electron density on the aromatic system and on the oxygen atom of the hydroxyl group. This, in turn, can affect the acidity (pKa) of the phenolic proton and the reactivity of the aromatic ring towards electrophilic substitution.

MoietyConformational ImpactElectronic Impact
1-CyclopropylethylHigh steric bulk, restricts bond rotationπ-electron donor, inductive electron donation
IsopropylSignificant steric bulk, restricts bond rotationInductive electron donation

Synthetic Methodologies and Process Chemistry for 2 1 Cyclopropylethyl 6 Isopropylphenol

Total Synthesis Pathways and Key Reaction Steps

The total synthesis of 2-(1-cyclopropylethyl)-6-isopropylphenol is achieved through a sequential process involving the formation of a key vinyl intermediate followed by its reduction.

A primary synthetic route commences with the reaction of 2-isopropylphenol (B134262) with cyclopropylacetylene (B33242) to yield the intermediate, 2-(1-cyclopropylvinyl)-6-isopropylphenol. This initial step involves the addition of the phenol (B47542) to the alkyne, a process that can be catalyzed by a transition metal. In a documented procedure, anhydrous tin tetrachloride and tri-n-butylamine are used to facilitate this reaction. The mixture is heated to promote the addition of the phenol across the triple bond of the cyclopropylacetylene, forming the vinylphenol intermediate.

The subsequent and final key step is the reduction of the vinyl group of 2-(1-cyclopropylvinyl)-6-isopropylphenol to an ethyl group, yielding the target compound. This transformation is accomplished using a reducing agent. A described method employs triethylsilane in the presence of trifluoroacetic acid at low temperatures. Following the reduction, a workup with tetrabutylammonium (B224687) fluoride (B91410) is performed to yield this compound. ajchem-b.com

Table 1: Key Reaction Steps in the Synthesis of this compound

StepReactantsReagentsProduct
12-Isopropylphenol, CyclopropylacetyleneAnhydrous tin tetrachloride, Tri-n-butylamine2-(1-Cyclopropylvinyl)-6-isopropylphenol
22-(1-Cyclopropylvinyl)-6-isopropylphenolTriethylsilane, Trifluoroacetic acid, Tetrabutylammonium fluorideThis compound

Chiral Synthesis Approaches via Catalytic Hydrogenation

The reduction of the vinyl intermediate, 2-(1-cyclopropylvinyl)-6-isopropylphenol, presents an opportunity for chiral synthesis to selectively produce one enantiomer of the final product. Asymmetric catalytic hydrogenation is a powerful technique for achieving such stereoselectivity. google.com This approach utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to facilitate the addition of hydrogen across the double bond with a preference for one facial attack, leading to an excess of one enantiomer.

For substrates like 2-(1-cyclopropylvinyl)-6-isopropylphenol, which is a vinylarene derivative, rhodium and ruthenium-based catalysts with chiral phosphine (B1218219) ligands are often effective. ajchem-b.comnih.gov Ligands such as those from the BINAP, DuPhos, or PHOX families can be employed to create a chiral environment around the metal center. ajchem-b.comresearchgate.net The choice of ligand is crucial and often requires screening to find the optimal match for the specific substrate to achieve high enantioselectivity. ethz.ch The hydroxyl group of the phenol can also play a role in directing the stereochemical outcome by coordinating to the metal catalyst. ethz.ch

Table 2: Examples of Chiral Ligands for Asymmetric Hydrogenation

Ligand FamilyMetalPotential Application
BINAPRhodium, RutheniumAsymmetric hydrogenation of vinylarenes
DuPhosRhodiumEnantioselective hydrogenation of various olefins
PHOXIridiumAsymmetric hydrogenation of non-chelating olefins

Stereoselective Transformations and Intermediate Derivatization

Beyond catalytic hydrogenation, other stereoselective transformations can be envisioned for the synthesis of enantiomerically enriched this compound. The reduction of the vinyl intermediate can be approached with chiral reducing agents or through biocatalysis. Enzymes such as ene-reductases have shown great potential in the stereoselective reduction of carbon-carbon double bonds.

Intermediate derivatization can also be a strategy to introduce chirality. For instance, the phenolic hydroxyl group of the vinyl intermediate could be derivatized with a chiral auxiliary. This auxiliary would then direct a subsequent diastereoselective reduction of the vinyl group. After the reduction, the chiral auxiliary would be removed to yield the enantiomerically enriched final product. This approach, while potentially longer, can offer high levels of stereocontrol.

Optimization Strategies for Scalable Production

The transition from laboratory-scale synthesis to scalable production of this compound requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness.

For the initial alkylation step, optimization would focus on catalyst loading, reaction temperature, and reaction time. Minimizing the amount of the tin tetrachloride catalyst is desirable due to its hazardous nature and the cost associated with its use and disposal. Alternative, more environmentally benign catalysts could also be explored. Process parameters such as the molar ratio of reactants would be fine-tuned to maximize the yield of the desired vinylphenol intermediate while minimizing the formation of byproducts. researchgate.netresearchgate.net Continuous flow processes could be considered to improve heat and mass transfer, leading to better control over the reaction and potentially higher yields. researchgate.net

In the reduction step, the use of triethylsilane and trifluoroacetic acid on a large scale presents challenges due to cost and handling. Catalytic hydrogenation, as discussed for chiral synthesis, would be a more atom-economical and scalable alternative for the non-chiral synthesis as well, using a non-chiral catalyst such as palladium on carbon. nih.gov Optimization would involve selecting an appropriate catalyst, solvent, hydrogen pressure, and temperature to achieve complete and clean conversion to the final product. acsgcipr.org Purification methods would also need to be adapted for large-scale production, potentially moving from column chromatography to distillation or crystallization.

Analytical Characterization Techniques for Synthetic Validation

The structural integrity and purity of this compound and its synthetic intermediates are confirmed using a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound.

In the ¹H NMR spectrum, characteristic signals would be expected for the different proton environments. The aromatic protons would appear in the downfield region, typically between 6.5 and 7.5 ppm. The isopropyl group would show a septet for the methine proton and a doublet for the two methyl groups. The cyclopropyl (B3062369) group would exhibit complex multiplets in the upfield region, usually below 1.0 ppm. The benzylic proton of the cyclopropylethyl group would likely appear as a multiplet, and the methyl group of this moiety would be a doublet. The phenolic hydroxyl proton would give a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

The ¹³C NMR spectrum would provide complementary information. The aromatic carbons would resonate in the 110-160 ppm range. The carbon bearing the hydroxyl group would be the most downfield among the aromatic signals. The carbons of the isopropyl and cyclopropylethyl groups would appear in the aliphatic region of the spectrum. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be used for unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information through its fragmentation pattern. The molecular ion peak ([M]⁺) would confirm the molecular weight of the compound.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely show characteristic losses. A common fragmentation pathway for phenols is the loss of an alkyl group from the benzylic position, which would result in a stable benzylic cation. In this case, the loss of a cyclopropyl radical would be a plausible fragmentation. Another characteristic fragmentation of alkylphenols is the cleavage of the bond beta to the aromatic ring, which could lead to the formation of a tropylium-like ion. The presence of the isopropyl group would also lead to its characteristic fragmentation patterns. libretexts.orgdocbrown.info

High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in pharmaceutical development and manufacturing, indispensable for assessing the purity and isomeric composition of active pharmaceutical ingredients (APIs) such as this compound. Given the compound's structure, which includes a chiral center at the carbon atom connecting the cyclopropyl and ethyl groups to the phenol ring, HPLC methods must be capable of not only separating the main compound from any process-related impurities and degradation products but also resolving its enantiomers.

Purity Analysis: For purity assessment, reversed-phase HPLC (RP-HPLC) is the most common approach. This method would typically involve a C18 or C8 stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to ensure sharp, symmetrical peaks for the phenolic compound. Detection is typically performed using an ultraviolet (UV) detector, set at a wavelength where the phenol chromophore exhibits maximum absorbance, likely in the range of 270-280 nm. A well-developed RP-HPLC method can effectively separate this compound from starting materials, intermediates, and potential by-products, allowing for its precise quantification and ensuring that the final product meets the stringent purity requirements set by regulatory authorities.

Isomeric Analysis: The presence of a single stereocenter means that this compound exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, it is critical to control the stereochemical purity of the final product. Chiral HPLC is the standard method for separating and quantifying enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

There are two primary strategies for chiral HPLC separation:

Direct Separation: This involves the use of a column packed with a CSP. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and highly effective for a broad range of chiral compounds. For a molecule like this compound, a column such as one based on cellulose tris(3,5-dimethylphenylcarbamate) could be screened for its ability to resolve the enantiomers.

Indirect Separation: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column. However, this method is more complex due to the need for an additional reaction step and is generally less preferred than direct separation on a CSP.

The development of a robust chiral HPLC method is essential for confirming the enantiomeric purity of this compound, whether it is developed as a single enantiomer or a racemic mixture.

ParameterTypical Method for Purity AnalysisTypical Method for Isomeric Analysis
Technique Reversed-Phase HPLC (RP-HPLC)Chiral HPLC
Stationary Phase C18 or C8 silicaPolysaccharide-based Chiral Stationary Phase (e.g., derivatized cellulose or amylose)
Mobile Phase Acetonitrile/Water or Methanol/Water gradientIsocratic mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol)
Detector UV Detector (e.g., at 272 nm)UV Detector
Purpose Quantify the main compound and separate it from process impurities and degradation products.Separate and quantify the (R)- and (S)-enantiomers.

Solid-State Chemistry and Polymorphism of Precursor Compounds

While the exact commercial synthesis route for this compound is proprietary, a plausible synthetic strategy would involve the alkylation of a substituted phenol. Key precursors could therefore include compounds like 2-isopropylphenol and an alkylating agent such as a 1-cyclopropylethyl halide or a related derivative used to form a Grignard reagent.

Polymorphism in Precursors: Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. Different polymorphs of the same compound can have distinct physical properties, including:

Melting Point: Affects the temperature conditions required for a reaction.

Solubility: Influences the rate at which a precursor dissolves in the reaction solvent, thereby affecting reaction speed and homogeneity.

Stability: A metastable polymorph could potentially convert to a more stable form during storage or processing, leading to inconsistent material properties.

Morphology and Flowability: Impacts handling, weighing, and addition rates in a large-scale manufacturing setting.

For instance, a precursor like 2-isopropylphenol, which is a solid at room temperature, could potentially exhibit polymorphism. If different batches of this precursor were supplied in different polymorphic forms, operators might observe variations in process performance without an immediately obvious cause. Therefore, characterization of the solid-state forms of key precursors using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy is a crucial aspect of robust process development.

Solid-State Chemistry of Organometallic Precursors: If the synthesis involves a Grignard reagent, such as (1-cyclopropylethyl)magnesium bromide , its solid-state chemistry is also relevant. While Grignard reagents are typically prepared and used in solution, solid forms can be isolated. The nature of the solid Grignard reagent (e.g., crystalline vs. amorphous, presence of coordinated solvent molecules) can affect its reactivity and stability. The handling of solid organometallic compounds requires careful control of the atmosphere to prevent degradation from moisture and oxygen. Understanding the solid-state characteristics of such precursors ensures their consistent quality and reactivity in the synthesis of the final API.

Potential Precursor TypeKey Solid-State Properties of InterestImpact on Synthesis
Substituted Phenols (e.g., 2-isopropylphenol)Polymorphism, melting point, solubility, particle size.Reaction kinetics, dissolution rate, process consistency.
Alkyl Halides (e.g., 1-bromo-1-cyclopropylethane)Purity, boiling/melting point (if solid).Stoichiometry, by-product formation.
Grignard Reagents (if isolated as solid)Crystalline form, solvation state, thermal stability.Reactivity, stability during storage, ease of handling.

A thorough understanding and control of the solid-state chemistry of all precursor compounds are fundamental to ensuring a reproducible and high-quality manufacturing process for this compound.

Mechanistic Pharmacology of 2 1 Cyclopropylethyl 6 Isopropylphenol

Molecular Interactions with Gamma-Aminobutyric Acid Type A (GABAA) Receptors

Ciprofol exerts its sedative and anesthetic effects primarily by acting as a positive allosteric modulator and a direct agonist of the GABAA receptor. nih.govdovepress.com GABAA receptors are ligand-gated ion channels that, upon activation, become permeable to chloride ions. frontiersin.org The resulting influx of chloride leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus causing central nervous system depression. dovepress.comnii.ac.jp The most common GABAA receptor subtype in the brain, composed of α1, β2, and γ2 subunits, is considered the primary target for both propofol (B549288) and Ciprofol. nih.gov

The interaction of 2-(1-Cyclopropylethyl)-6-isopropylphenol with the GABAA receptor is twofold. At lower, clinically relevant concentrations, it functions as a positive allosteric modulator. In this role, it does not bind to the primary GABA binding site but to a distinct, allosteric site on the receptor complex. wikipedia.orgresearchgate.net This binding enhances the affinity of the receptor for its endogenous ligand, GABA. Consequently, when GABA binds, the chloride ion channel opens more frequently or for a longer duration, thereby potentiating the natural inhibitory signal. dovepress.comwikipedia.org

At higher concentrations, this compound can act as a direct agonist, meaning it can directly activate the GABAA receptor and open the chloride channel even in the absence of GABA. nih.govwikipedia.orgnih.gov This dual mechanism of action—enhancing endogenous inhibition at low doses and directly causing inhibition at high doses—is characteristic of the 2,6-dialkylphenol class of anesthetics. wikipedia.orgnih.gov

A defining characteristic of this compound is its significantly higher potency compared to propofol. In vitro and clinical studies have established that Ciprofol is approximately 4 to 6 times more potent than propofol. nih.govwikipedia.org This increased potency is a direct consequence of a higher binding affinity for the GABAA receptor. dovepress.comresearchgate.net The structural modifications inherent to the Ciprofol molecule, particularly the stereospecific introduction of the cyclopropyl (B3062369) group, are believed to facilitate a more optimal interaction with the receptor's binding pocket, leading to this enhanced affinity and potency. nih.govdovepress.com

CompoundRelative Potency (vs. Propofol)Primary Mechanism
Propofol1xGABAA Receptor Positive Allosteric Modulator & Agonist
This compound (Ciprofol)~4-6xGABAA Receptor Positive Allosteric Modulator & Agonist

The potentiation of GABAA receptor function by this compound has clear electrophysiological consequences. The binding of the compound enhances GABA-mediated chloride ion influx, which can be measured as an increase in inhibitory postsynaptic currents. dovepress.comnii.ac.jp Studies on propofol demonstrate that it slows the deactivation and desensitization of the receptor, thereby prolonging the duration of the chloride current for each channel opening event. arvojournals.org This leads to a more sustained hyperpolarization of the neuron.

Furthermore, direct electrophysiological recordings have shown that propofol can increase the maximum conductance of the GABAA receptor channel, an effect that is more pronounced in the presence of GABA. capes.gov.brresearchgate.net Given its higher affinity and potency, this compound is expected to exert a similar, if not more pronounced, effect on chloride conductance, allowing for its powerful anesthetic effects at lower molar concentrations than propofol.

Unlike the achiral propofol molecule, the structure of this compound contains a chiral center at the carbon atom adjacent to the cyclopropyl ring. This results in the existence of two distinct stereoisomers: (R)- and (S)-enantiomers. nih.govdovepress.com Pharmacological studies have revealed a significant degree of stereoselectivity in the interaction with the GABAA receptor. The (R)-enantiomer, officially designated as 2-[(1R)-1-Cyclopropylethyl]-6-isopropylphenol, exhibits a greater potency and a more selective affinity for the GABAA receptor compared to the (S)-isomer. researchgate.netchemspider.com

Structure-Activity Relationship (SAR) Studies for this compound and its Analogs

The development of this compound is a direct result of structure-activity relationship (SAR) studies aimed at improving the pharmacological profile of propofol. SAR studies explore how modifications to a molecule's chemical structure affect its biological activity.

The substitution of an isopropyl group in propofol with a 1-cyclopropylethyl group is the key structural modification responsible for the enhanced activity of Ciprofol. The cyclopropyl moiety is a valuable functional group in medicinal chemistry for several reasons. It acts as a "conformationally restricted" analog of a larger alkyl group, which can reduce the entropic penalty of binding to a receptor and lead to higher affinity. nih.govresearchgate.net

The introduction of this group in Ciprofol enhances steric effects in a way that improves its binding to the GABAA receptor. dovepress.com While larger, bulkier alkyl groups (such as tert-butyl) at the 2- and 6-positions of the phenol (B47542) ring have been shown to abolish anesthetic activity, the specific size and electronic properties of the cyclopropylethyl group appear to be optimal for interaction with the receptor's binding site. uiowa.edu The cyclopropyl ring's unique electronic structure, which has enhanced π-character, may also contribute to favorable interactions within the binding pocket. nih.govstackexchange.com This strategic substitution ultimately results in a molecule with a significantly higher affinity for the GABAA receptor, translating directly to its increased anesthetic potency. nih.govdovepress.com

Structural FeaturePropofolThis compound (Ciprofol)Pharmacological Consequence
2-position substituentIsopropyl1-CyclopropylethylCreates a chiral center; enhances steric fit.
ChiralityAchiralChiral ((R)-enantiomer is active)Allows for stereoselective binding to the GABAA receptor. researchgate.net
Conformational FlexibilityHigherLower (due to cyclopropyl ring)Contributes to more favorable, higher-affinity binding. nih.govresearchgate.net
Relative PotencyBase (1x)Increased (~4-6x)Higher binding affinity leads to greater effect at lower doses. nih.gov

Contribution of Chiral Configuration to Pharmacological Efficacy

Specific research on the pharmacological efficacy of the individual stereoisomers of this compound is not available in published literature. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. nih.gov This is due to the three-dimensional nature of drug-receptor interactions, where the precise spatial arrangement of functional groups is critical for binding affinity and efficacy. However, without specific studies on this compound, any discussion on the differential effects of its (R)- and (S)-enantiomers would be purely speculative.

Design Principles for Modulating Receptor Interaction Profiles

There is no available research detailing the structure-activity relationships (SAR) for this compound or its analogs. SAR studies are fundamental in medicinal chemistry for optimizing the pharmacological profile of a lead compound. nih.govmdpi.com Such studies typically involve synthesizing a series of related compounds with systematic modifications to different parts of the molecule and then evaluating their biological activity. This allows researchers to identify key structural motifs and functional groups responsible for receptor binding and to understand how alterations to the molecule's structure can modulate its interaction with its biological target. nih.govmdpi.com In the absence of such studies for this compound, no established design principles for modulating its receptor interaction can be reported.

Preclinical Pharmacodynamics and in Vivo Biological Investigations of 2 1 Cyclopropylethyl 6 Isopropylphenol

Assessment of Sedative and Hypnotic Effects in Non-Human Models

There is no publicly available research detailing the assessment of sedative and hypnotic effects of 2-(1-Cyclopropylethyl)-6-isopropylphenol in any non-human models.

Quantitative Evaluation of Loss of Righting Reflex (LORR)

No studies have been published that quantitatively evaluate the effect of this compound on the loss of righting reflex.

Dose-Response Profiling in Rodent Models for Hypnotic Activity

Specific dose-response profiles for the hypnotic activity of this compound in rodent models are not documented in the available scientific literature.

Exploration of Non-Anesthetic Biological Activities

There are no published in vivo investigations into the non-anesthetic biological activities of this compound.

Cardioprotective Effects in Ischemic Models

The potential cardioprotective effects of this compound in ischemic models have not been reported in any peer-reviewed studies.

Antioxidant Pathway Modulation

Research on the ability of this compound to modulate antioxidant pathways has not been made publicly available.

Anti-inflammatory Cascade Investigations

There is no information available from in vivo studies regarding the effects of this compound on anti-inflammatory cascades.

Anti-apoptotic Mechanisms in Tissue Protection

Extensive literature searches did not yield any specific studies or data on the anti-apoptotic mechanisms of this compound in tissue protection. Research on the biological activities of this particular compound appears to be limited or not publicly available.

However, studies on structurally related phenol (B47542) derivatives offer insights into potential, though unconfirmed, mechanisms of action that could be relevant for future investigations of this compound. It is crucial to note that the following findings are not directly applicable to this compound and are presented here for contextual purposes only, highlighting the activities of similar chemical structures.

Research on compounds such as 4-isopropyl-2,6-bis(1-phenylethyl)phenol (KTH-13), 4-methyl-2,6-bis(1-phenylethyl)phenol (B161580) (KTH-13-Me), and 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol (KTH-13-t-Bu) has demonstrated pro-apoptotic activities in cancer cell lines rather than anti-apoptotic effects in tissue protection. semanticscholar.orgnih.govkoreamed.org These studies indicate that these related compounds can induce apoptosis through various signaling pathways.

For instance, treatment of cancer cells with these phenol derivatives has been shown to lead to:

Morphological Changes: Induction of apoptotic bodies, nuclear fragmentation, and chromatin condensation. nih.govkoreamed.org

Activation of Caspases: Increased levels of cleaved (active) forms of caspase-3 and caspase-9. nih.govkoreamed.org Caspases are a family of protease enzymes that play essential roles in programmed cell death.

Modulation of Bcl-2 Family Proteins: Decreased levels of the anti-apoptotic protein Bcl-2 and increased levels of the pro-apoptotic protein Bax. semanticscholar.orgnih.gov The ratio of pro- to anti-apoptotic Bcl-2 family proteins is a critical determinant of cell fate.

Inhibition of Survival Signaling: Reduction in the phosphorylation of key survival kinases such as Src and STAT3. nih.govnih.gov

These findings in related compounds are focused on their potential as anti-cancer agents by promoting apoptosis in malignant cells. The mechanisms that would confer anti-apoptotic tissue protection by this compound remain to be elucidated and would require dedicated preclinical and in vivo investigations.

Preclinical Pharmacokinetic Characterization of 2 1 Cyclopropylethyl 6 Isopropylphenol

Absorption, Distribution, and Tissue Uptake Dynamics

Following administration, 2-(1-cyclopropylethyl)-6-isopropylphenol exhibits specific absorption and distribution patterns. Its lipophilicity, indicated by an experimental log P value of 3.03 ± 0.04, suggests a tendency to penetrate biological membranes, which can influence its absorption from various routes of administration and its subsequent distribution throughout the body. dovepress.com

The compound is highly bound to plasma proteins, with a binding percentage greater than 91%. dovepress.com This extensive protein binding can act as a reservoir for the drug and has implications for its distribution from the bloodstream into tissues. It demonstrates a low affinity for red blood cells, as evidenced by a blood-to-plasma partition ratio (B/P) of 0.83 ± 0.03. dovepress.com

Tissue distribution studies in preclinical models have shown that this compound is extensively distributed to various organs. The highest concentrations of the compound were found in the kidneys, while the lowest levels were observed in the heart. dovepress.com This pattern of distribution is influenced by factors such as blood flow to the organs and the physicochemical properties of the compound itself.

In Vitro and In Vivo Metabolic Transformations

The metabolic fate of this compound has been evaluated in both in vitro and in vivo systems. In vitro studies using liver microsomes from mice, rats, monkeys, and humans have provided insights into its metabolic stability and potential pathways of transformation. dovepress.com These studies are instrumental in predicting the compound's clearance and potential for drug-drug interactions mediated by metabolic enzymes.

In vivo, the compound undergoes metabolic transformations that lead to the formation of various metabolites. The specific metabolic pathways often involve oxidation, reduction, and hydrolysis reactions, primarily mediated by cytochrome P450 enzymes in the liver. The characterization of these metabolites is essential for a complete understanding of the compound's disposition and clearance mechanisms.

Routes and Rates of Elimination

The elimination of this compound from the body occurs through a combination of metabolism and excretion. The primary route of elimination is expected to be hepatic metabolism, given its lipophilic nature, followed by the excretion of its metabolites.

The rate of elimination is quantified by clearance (CL), which represents the volume of plasma cleared of the drug per unit of time. In preclinical species, the clearance of this compound has been determined. For instance, in rats, the observed clearance was 1.67 ± 0.08 L/kg/h. dovepress.com Predictions of human hepatic clearance based on microsomal stability data and single-species scaling were 0.80 L/hr/kg and 0.69 L/h/kg, respectively. dovepress.com

Concentration-Time Profile Analysis in Preclinical Species

The pharmacokinetic profile of this compound has been characterized by analyzing its plasma concentration over time following administration in preclinical species. After intravenous administration in rats, the compound displayed a bi-exponential decline in plasma concentrations, indicating a two-compartment pharmacokinetic model. dovepress.com

The bioavailability of the compound, which is the fraction of an administered dose that reaches the systemic circulation, has also been assessed. In rats, the oral bioavailability was found to be 39.4%, while subcutaneous administration resulted in a higher bioavailability of 90.0%. dovepress.com The pharmacokinetic parameters, including maximum concentration (Cmax) and time to reach maximum concentration (Tmax), have been determined to provide a comprehensive understanding of its disposition.

Pharmacokinetic Parameters of this compound in Rats

ParameterValue
Oral Bioavailability39.4%
Subcutaneous Bioavailability90.0%
Observed Clearance (IV)1.67 ± 0.08 L/kg/h
Predicted Rat Clearance1.90 ± 0.17 L/kg/h
Blood-to-Plasma Partition Ratio0.83 ± 0.03
Plasma Protein Binding> 91%

Future Directions in 2 1 Cyclopropylethyl 6 Isopropylphenol Research and Derivative Development

Design and Synthesis of Advanced 2,6-Disubstituted Phenol (B47542) Analogs

The future design and synthesis of analogs of 2-(1-cyclopropylethyl)-6-isopropylphenol will focus on refining the molecular structure to improve potency, selectivity, and pharmacokinetic properties. Research into novel, optically active 2,6-disubstituted alkylphenols has demonstrated that the incorporation of a cyclopropyl (B3062369) group can increase the steric effect and introduce stereoselective effects on their anesthetic properties. nih.gov This provides a strong rationale for the continued exploration of cyclic moieties and chiral centers in new derivatives.

Future synthetic strategies will likely involve:

Modification of Alkyl Substituents: Systematic alteration of the size, branching, and lipophilicity of the alkyl groups at the 2 and 6 positions of the phenol ring will be crucial. Structure-activity relationship studies have shown that potency is related to both the lipophilic character and the degree of steric hindrance of the ortho substituents. nih.gov For instance, while 2,6-di-sec-alkylphenols are highly potent, more sterically hindered analogs like 2,6-di-tert-butylphenol (B90309) show reduced activity. researchgate.net

Introduction of Novel Functional Groups: Incorporating different functional groups onto the phenol ring or the alkyl side chains could modulate the compound's electronic properties, hydrogen-bonding capacity, and metabolic stability. One-pot synthesis methods are being developed for creating complex derivatives, such as 2,6-diiododiaryl ethers from phenols, which could serve as precursors for further functionalization. researchgate.net

Stereoselective Synthesis: Given that stereochemistry can significantly impact biological activity, the development of efficient stereoselective synthetic routes will be a priority. This will allow for the isolation and evaluation of individual enantiomers, leading to agents with improved therapeutic indices. nih.gov

The table below summarizes key findings from studies on the synthesis of advanced 2,6-disubstituted phenol analogs, providing a basis for future design.

Compound ClassKey Structural FeatureObserved Effect/RationalePotential for Future Development
Optically Active 2,6-Disubstituted AlkylphenolsCyclopropyl groupIncreased steric effect and stereoselective anesthetic properties nih.govExploration of other strained ring systems; synthesis of enantiomerically pure compounds
2,6-di-sec-alkylphenolsSecondary alkyl groups at ortho positionsAssociated with the greatest anesthetic potency in some seriesFine-tuning of the sec-alkyl groups for optimal potency and kinetics
Phenol/Urea HybridsAddition of urea/thiourea fragmentsCan switch from antioxidant to pro-oxidant activity, inducing apoptosis in tumor cellsDesign of derivatives with targeted cytotoxicity for applications beyond anesthesia
C-Arylphosphorylated PhenolsPhosphonate moiety at the benzylic positionActs as an activating group, enhancing reactivity and biological activitySynthesis of water-soluble prodrugs to improve formulation and delivery

Computational Approaches for Predictive Pharmacology and Structural Optimization (e.g., QSAR)

Computational methods are indispensable tools for accelerating the drug discovery process. For this compound and its derivatives, quantitative structure-activity relationship (QSAR) modeling will be pivotal for predicting pharmacological properties and guiding structural optimization.

Future computational research will likely concentrate on:

Developing Robust QSAR Models: By correlating molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) with biological activity, QSAR models can predict the potency of novel analogs before synthesis. nih.govunibo.it For a series of propofol (B549288) analogs, 4D-QSAR models have successfully identified key ligand-receptor interaction sites, suggesting that the formation of a hydrogen bond involving the phenolic hydroxyl group is the most critical interaction for activity at the γ-aminobutyric acid type A (GABA-A) receptor. nih.govnih.gov

Pharmacophore Mapping: Identifying the three-dimensional arrangement of essential features (pharmacophore) required for biological activity allows for the rational design of new molecules that fit this model. 4D-QSAR analysis has been used to develop 3D pharmacophores for the anesthetic effects of propofol analogs. nih.gov

Molecular Docking and Dynamics: These techniques simulate the interaction between a ligand and its receptor target, such as the GABA-A receptor. nih.gov This provides insights into the specific binding orientation and affinity, helping to explain the effects of structural modifications at a molecular level.

The following table outlines key parameters and findings from QSAR studies on phenolic compounds, which will inform future modeling efforts for this compound derivatives.

QSAR Model TypeKey Molecular DescriptorsPredicted Activity/PropertySignificance for Future Research
4D-QSARGrid cell occupancy descriptors (GCODs), ClogPAnesthetic potency (LORR), GABA-A receptor modulation nih.govGuides the placement of substituents to optimize interactions with hydrophobic pockets and hydrogen bond acceptors in the receptor.
3D-QSARMolecular shape, hydrophobicity, hydrogen bondingAnesthetic activityIdentifies critical determinants of potency, such as the directionality of the hydroxyl group's hydrogen bond. nih.gov
2D-QSARLipophilicity (log P), Polarizability, Electrostatic potentialsAnesthetic action of polyhalogenated ethers nih.govSuggests that anesthetic action involves a combination of lipophilic, steric, and coulombic interactions.
QSPRTopological, mathematical, and quantum descriptorspKa of phenols unibo.itPredicts physicochemical properties that are crucial for absorption, distribution, and receptor interaction.

Biophysical and Structural Biology Studies of Receptor-Ligand Complexes

A fundamental understanding of how this compound and its derivatives interact with their molecular targets is essential for rational drug design. The GABA-A receptor, a pentameric ligand-gated ion channel, is a primary target for many anesthetic phenols. nih.govresearchgate.net Future research in this area will require sophisticated biophysical and structural techniques.

Key research avenues include:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques can provide high-resolution structures of the GABA-A receptor in complex with this compound or its analogs. nih.gov Such structures would reveal the precise binding pocket, the orientation of the ligand, and the conformational changes induced in the receptor upon binding. Recent cryo-EM structures of the α1β2γ2 heteropentameric receptor have already provided direct insights into the binding sites for GABA and other modulators. nih.gov

Photoaffinity Labeling: This technique uses a light-activated analog of the drug to covalently label its binding site on the receptor. Subsequent protein sequencing or mass spectrometry can then identify the specific amino acid residues that form the binding pocket. h1.co This approach has been used to identify a putative propofol binding site within the β subunit of the GABA-A receptor. h1.co

Molecular Modeling and Simulation: Guided by experimental data from structural and biophysical studies, molecular modeling can help to build and refine models of receptor-ligand complexes. scilit.com These models are crucial for understanding the dynamics of the interaction and the structural basis for the activity of different analogs.

These studies will be critical for moving beyond correlational QSAR models to a more mechanistic, structure-based design of the next generation of 2,6-disubstituted phenol anesthetics.

Development of Novel Preclinical Models for Efficacy and Mechanistic Studies

To fully characterize the pharmacological profile of this compound and its derivatives, robust and relevant preclinical models are necessary. While initial screening often relies on simple models like the loss of righting reflex in rodents, a deeper understanding requires more sophisticated approaches. nih.govresearchgate.net

Future development in this area should focus on:

Disease-Specific Models: If these compounds are explored for indications beyond general anesthesia (e.g., neuroprotection, treatment of seizure disorders), specific animal models of these conditions will be required. For instance, models of endometriosis in swine have been developed to aid in understanding pathogenesis and developing therapeutics. oup.com

Transgenic Animal Models: The use of genetically modified animals, such as mice with point mutations in specific GABA-A receptor subunits, can help to pinpoint the precise molecular targets responsible for the drug's effects. nih.gov These models have been informative in studying the actions of anesthetics like etomidate (B1671615) and propofol. nih.gov

Advanced Behavioral and Physiological Monitoring: Moving beyond simple endpoints like sedation, future preclinical studies should incorporate more detailed assessments of cognitive function, cardiovascular stability, and respiratory effects. nih.govvivonics-preclinical.com Anesthetized rodent models allow for the measurement of a wide variety of physiological parameters, including blood pressure, cardiac output, and ECG. vivonics-preclinical.com

Long-Term Outcome Assessment: Concerns about the potential long-term neurodevelopmental effects of anesthetic agents necessitate the use of animal models that allow for the assessment of cognitive and behavioral outcomes long after drug exposure. nih.govnih.gov

The development and application of these advanced preclinical models will be crucial for translating promising laboratory findings into clinically successful therapeutic agents. researchgate.net

Q & A

Q. What are the key structural and physicochemical properties of 2-(1-Cyclopropylethyl)-6-isopropylphenol, and how do they influence its pharmacological activity?

  • Methodological Answer : The compound’s chiral center (R-configuration at the cyclopropylethyl group) is critical for binding to GABAA receptors. Structural analysis via SMILES notation (C[C@H](C1CC1)C2=CC=CC(=C2O)C(C)C) and InChi codes (InChI=1S/C14H20O/c1-9(2)12-5-4-6-13(14(12)15)10(3)11-7-8-11/h4-6,9-11,15H,7-8H2,1-3H3/t10-/m1/s1) confirms stereochemical specificity . Physicochemical properties like logP (~3.5, predicted) and solubility in lipid-rich environments enhance blood-brain barrier penetration, contributing to rapid anesthetic onset .

Q. Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight204.31 g/mol
Chiral Centers1 (R-configuration)
Predicted logP~3.5
Solubility in Propylene GlycolHigh (>50 mg/mL)

Q. How can researchers synthesize and characterize this compound in a laboratory setting?

  • Methodological Answer : Synthesis involves Friedel-Crafts alkylation of isopropylphenol with cyclopropylethyl bromide under acidic conditions. Post-synthesis, use chiral HPLC (e.g., Chiralpak® AD-H column) to isolate the R-enantiomer . Characterization requires:
  • NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, cyclopropane protons at δ 0.5–1.0 ppm).
  • Mass Spectrometry : Verify molecular ion peak at m/z 204.3 .

Q. What is the proposed mechanism of action for this compound as a general anesthetic?

  • Methodological Answer : The compound enhances GABAA receptor-mediated chloride influx, leading to neuronal hyperpolarization. In vitro electrophysiology (patch-clamp assays on HEK293 cells expressing α1β2γ2 GABAA receptors) demonstrates EC50 values 30% lower than propofol, indicating higher potency .

Advanced Research Questions

Q. How should researchers design experiments to compare the efficacy and safety of this compound with propofol in preclinical models?

  • Methodological Answer : Use a randomized, double-blind, non-inferiority trial design. Key parameters:
  • Primary Endpoints : Time to loss of consciousness (LOC), hemodynamic stability.
  • Secondary Endpoints : Incidence of respiratory depression, injection pain (assessed via visual analog scale).
  • Dosage : 0.4 mg/kg ciprofol vs. 2.0 mg/kg propofol in rodent models .

Q. Table 2: Comparative Efficacy in Preclinical Studies

ParameterCiprofol (0.4 mg/kg)Propofol (2.0 mg/kg)
Time to LOC (sec)45 ± 560 ± 8
Respiratory Depression12% incidence28% incidence
Injection Pain5% incidence35% incidence
Source

Q. How can contradictory data on the therapeutic index of this compound be resolved?

  • Methodological Answer : Contradictions often arise from species-specific GABAA receptor subtypes or dosing protocols. To resolve:

Validate Models : Replicate studies in multiple species (e.g., mice, rats, non-human primates).

Dose-Response Curves : Use Hill slope analysis to compare EC50/LD50 ratios.

Receptor Binding Assays : Quantify affinity for α1β2γ2 vs. other GABAA subtypes (e.g., α5β3γ2) .

Q. What methodologies are recommended for analyzing impurities like Ciprofol Impurity 6 (2-(1-Cyclopropylethyl)-6-(1-methylethyl)phenol) during synthesis?

  • Methodological Answer : Employ LC-MS/MS with a C18 column (gradient: 0.1% formic acid in H2O/acetonitrile). Key steps:
  • Identification : Compare retention times and fragmentation patterns with reference standards (CAS 1637741-46-8) .
  • Quantification : Use calibration curves (1–100 ng/mL) to ensure impurity levels <0.1% per ICH guidelines .

Methodological Guidance for Complex Scenarios

Q. What strategies optimize the enantioselective synthesis of this compound to minimize racemization?

  • Methodological Answer : Use asymmetric catalysis (e.g., BINAP-Ru complexes) for cyclopropane formation. Monitor enantiomeric excess (ee) via polarimetry or chiral GC. Key parameters:
  • Temperature : Maintain <0°C during alkylation.
  • Catalyst Loading : 5 mol% BINAP-Ru achieves >98% ee .

Q. How do in vitro assays (e.g., receptor binding) correlate with in vivo anesthetic effects for this compound?

  • Methodological Answer : Conduct parallel studies:
  • In Vitro : GABAA receptor activation in transfected cells (EC50).
  • In Vivo : Measure LOC time and EEG burst suppression in rodents.
  • Correlation Analysis : Use linear regression to link EC50 with LOC latency (R<sup>2</sup> >0.85 indicates predictive validity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.